(3,5,6-Trifluoro-2-pyridyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5,6-trifluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANSMRLEKOJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615813 | |
| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851179-05-0 | |
| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5,6 Trifluoro 2 Pyridyl Hydrazine
Precursor Synthesis and Fluorination Strategies
The foundation for synthesizing (3,5,6-Trifluoro-2-pyridyl)hydrazine lies in the efficient preparation of highly fluorinated pyridine (B92270) precursors. This involves both the synthesis of polyfluoropyridine structures and the precise, regioselective introduction of fluorine atoms onto the pyridine scaffold.
A common and essential precursor for many fluorinated pyridyl compounds is 2,3,5,6-tetrafluoropyridine (B1295328). Various synthetic routes have been developed to produce this key intermediate. One prominent method involves the halogen exchange (HALEX) reaction of 2,3,5,6-tetrachloropyridine (B1294921) with a fluoride (B91410) source. For instance, reacting 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent like sulfolane (B150427) at elevated temperatures (e.g., 120°C) can yield 2,3,5,6-tetrafluoropyridine in high yields, often exceeding 95%. chemicalbook.com
Another strategy starts from the more extensively fluorinated pentafluoropyridine (B1199360). The selective reduction and defluorination at the 4-position of pentafluoropyridine can be achieved using reagents like zinc powder in an aqueous solution of an alkali metal hydroxide. google.com This method provides an alternative pathway to 2,3,5,6-tetrafluoropyridine. google.com Other reported methods include the reduction of pentafluoropyridine with lithium aluminum hydride or the reaction with hydrogen bromide in sulfolane. google.comchemicalbook.com The choice of method often depends on the availability of starting materials, cost, and industrial scalability.
The table below summarizes common synthetic routes to 2,3,5,6-tetrafluoropyridine.
| Starting Material | Reagents | Solvent | Temperature | Yield |
| 2,3,5,6-Tetrachloropyridine | Potassium Fluoride (KF) | Sulfolane | 120°C | 95.0% chemicalbook.com |
| Pentafluoropyridine | Zinc Powder (Zn), Alkali Metal Hydroxide | Water | -5 to 25°C | ~70% google.com |
| Pentafluoropyridine | Hydrogen Bromide (HBr) | Sulfolane | 200°C | 21% (in a mixture) chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
The precise placement of fluorine atoms on a pyridine ring is crucial for tailoring the electronic and steric properties of the final molecule. Regioselective fluorination can be achieved through various modern synthetic methods. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for this purpose. acs.orgacs.org For example, the direct fluorination of substituted pyridines or related heterocycles like imidazo[1,2-a]pyridines with Selectfluor® can lead to the formation of 3-fluorinated products with high regioselectivity. acs.orgacs.org The reaction conditions, including the choice of solvent and the presence of a base like DMAP, can be optimized to favor monofluorination. acs.org
Transition-metal-catalyzed reactions also offer powerful tools for regioselective fluorination. A Rhodium(III)-catalyzed C-H functionalization approach has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates high regioselectivity, providing single isomers of the 3-fluoropyridine (B146971) products. nih.gov Furthermore, the fluorination of pre-functionalized intermediates, such as 1,2-dihydropyridines, with electrophilic reagents like Selectfluor® provides another route to access fluorinated pyridines after a subsequent elimination step. nih.gov These strategies are vital for creating the specific substitution pattern required for this compound.
Direct Hydrazination Protocols
Once a suitable polyfluorinated pyridine precursor is obtained, the next critical step is the introduction of the hydrazine (B178648) group. This is most commonly accomplished through direct hydrazination via a nucleophilic aromatic substitution mechanism.
The reaction of a halogenated pyridine with hydrazine hydrate (B1144303) is a cornerstone of pyridyl hydrazine synthesis. chemicalbook.comgoogle.com This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic hydrazine attacks the electron-deficient pyridine ring, displacing a halide ion (typically fluoride or chloride). nih.govnih.gov The high electronegativity of the fluorine atoms on the pyridine ring makes the carbon atoms susceptible to nucleophilic attack. nih.gov
A general procedure involves refluxing the halo-pyridine precursor with an excess of hydrazine hydrate, often in a solvent such as ethanol. chemicalbook.com For instance, 2-chloropyridines can be converted to their corresponding 2-hydrazinylpyridines by heating with hydrazine hydrate. chemicalbook.com The reaction is driven by the strong nucleophilicity of hydrazine and the stability of the displaced halide anion. This method is widely applicable to a range of polyfluoroarenes and heterocycles. nih.govnih.gov
Achieving high yield and selectivity in the formation of pyridyl hydrazines requires careful optimization of reaction parameters. Key variables include temperature, solvent, and the molar ratio of reactants. To ensure the complete conversion of the starting material, an excess of hydrazine hydrate is typically used, with molar ratios of pyridine halide to hydrazine hydrate often in the range of 1:1.5 to 1:1.8. google.com
The following table outlines key parameters for optimizing hydrazination reactions.
| Parameter | Typical Condition/Consideration | Rationale |
| Reactant Ratio | 1:1.5 to 1:1.8 (Halopyridine:Hydrazine Hydrate) google.com | Ensures complete consumption of the limiting reagent. |
| Solvent | Ethanol chemicalbook.com | Provides good solubility for reactants and facilitates reaction. |
| Temperature | Reflux chemicalbook.com | Increases reaction rate to achieve completion in a reasonable time. |
| Reaction Time | Monitored by TLC until completion chemicalbook.com | Prevents formation of by-products from over-reaction. |
This table is interactive. Click on the headers to sort the data.
The hydrazination of fluoropyridines follows the SNAr pathway, which typically proceeds through an "addition-elimination" mechanism. youtube.com In the first step (addition), the hydrazine nucleophile attacks an electron-deficient carbon atom on the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing fluorine atoms is crucial as they stabilize this negatively charged intermediate. youtube.com
In the second step (elimination), the aromaticity of the ring is restored by the expulsion of a leaving group, which in this case is a fluoride ion. The position of nucleophilic attack is directed by the electronic effects of the ring substituents. In polyfluoropyridines, substitution often occurs at positions para or ortho to other electron-withdrawing groups, as these positions are most activated toward nucleophilic attack. youtube.com In some cases, particularly in the absence of strong activating groups, an alternative "elimination-addition" or benzyne (B1209423) mechanism can occur, though this is less common for highly activated fluoropyridines. youtube.com Computational studies can further illuminate the reaction pathway by calculating the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine substrate, indicating its susceptibility to nucleophilic attack by hydrazine. nih.gov
The synthesis of fluorinated organic compounds is a rapidly advancing field, driven by their increasing importance in pharmaceuticals, agrochemicals, and material science. Among these, fluorinated pyridyl hydrazines are valuable building blocks for the creation of complex heterocyclic systems. This article focuses on the advanced synthetic approaches for preparing this compound, a compound of significant interest due to its potential applications in medicinal chemistry and as a synthetic intermediate.
**2.3. Advanced Sy
Chemical Reactivity and Transformation Studies of 3,5,6 Trifluoro 2 Pyridyl Hydrazine
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is a potent nucleophile and serves as the primary site for a variety of chemical reactions, including condensations, redox processes, and diazotizations.
Condensation Reactions with Carbonyl Compounds for Schiff Base and Hydrazone Formation
The reaction of hydrazines with aldehydes and ketones is a fundamental and widely utilized transformation for the formation of hydrazones. wikipedia.orglibretexts.org This condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). nih.gov
For (3,5,6-Trifluoro-2-pyridyl)hydrazine, this reaction provides a straightforward route to a diverse range of (3,5,6-Trifluoro-2-pyridyl)hydrazones. The reaction is generally carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid to facilitate the dehydration step. nih.gov The resulting hydrazones are valuable intermediates themselves, serving as precursors for the synthesis of various heterocyclic compounds like pyrazoles and triazoles. wikipedia.orgnih.gov The general scheme for this reaction is the condensation of the hydrazine with a carbonyl compound to form a hydrazone derivative. nih.gov
The specific conditions for these reactions can be optimized based on the reactivity of the carbonyl compound. A variety of aldehydes and ketones can be employed, leading to a library of hydrazone derivatives with different substituents.
Table 1: Illustrative Examples of Hydrazone Formation from Substituted Hydrazines
This table presents typical reaction conditions for the formation of hydrazones from the condensation of substituted hydrazines with various carbonyl compounds, illustrating the general applicability of the reaction.
| Hydrazine Reactant | Carbonyl Reactant | Solvent | Catalyst | Product | Yield (%) |
| 6-Hydrazino-s-triazine | p-Fluorobenzaldehyde | Ethanol | Acetic Acid | Corresponding Hydrazone | 94% nih.gov |
| Cyanoacetylhydrazine | 3-Acetylpyridine | 1,4-Dioxane | None | Corresponding Hydrazone | - |
| Isoniazid | Vanillin | Ethanol | None | Corresponding Hydrazone | 98% nih.gov |
| Phenylhydrazine | Benzaldehyde | Ethanol | Acetic Acid | Benzaldehyde phenylhydrazone | High |
Oxidation and Reduction Processes of the Hydrazine Group
The hydrazine functional group can undergo both oxidation and reduction. A key transformation involving the hydrazine moiety is its role in the Wolff-Kishner reduction. organic-chemistry.org In this reaction, a ketone or aldehyde is first converted into its corresponding hydrazone by reaction with hydrazine. Subsequent treatment with a strong base, typically potassium hydroxide, at high temperatures leads to the reduction of the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.org During this process, the hydrazine portion of the molecule is oxidized to nitrogen gas (N₂), which is liberated, driving the reaction to completion. libretexts.org This method is particularly useful for the deoxygenation of carbonyl compounds that are sensitive to acidic conditions. organic-chemistry.org
While direct oxidation of the hydrazine group in this compound to form a diazene (B1210634) or other oxidized species is chemically plausible, specific studies detailing this transformation are not prevalent. However, related transformations on complex heterocyclic systems have been reported. For instance, the oxidation of trifluoromethyl-substituted 1,2,4-triazolines to the corresponding 1,2,4-triazoles has been achieved using oxidizing agents like N-Bromosuccinimide (NBS). nih.gov
Diazotization and Related Transformations (e.g., De-hydrazination)
Diazotization of hydrazine derivatives, typically with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), can lead to the formation of azides. This transformation has been documented for complex heterocyclic carbohydrazides, where diazotization produces a corresponding acyl azide, which can then undergo further reactions like the Curtius rearrangement. researchgate.net
A related and synthetically valuable transformation is de-hydrazination, where the hydrazine group is removed and replaced with another atom, often a hydrogen or a halogen. An indirect de-hydrazination process has been described for a related trifluoromethyl-substituted dichloropyridine. The process involves reacting 2,3,6-trichloro-5-trifluoromethylpyridine with hydrazine to form an intermediate hydrazinylpyridine. This intermediate is then treated with sodium hypochlorite (B82951) under alkaline conditions, which results in the removal of the hydrazine group and its replacement with a chlorine atom, yielding 2,5-dichloro-3-trifluoromethylpyridine. google.com This type of reaction highlights a pathway to replace the hydrazine group, effectively reversing its introduction and allowing for further functionalization of the pyridine (B92270) ring.
Reactions Involving the Fluorinated Pyridine Ring
The trifluoropyridine ring in this compound is highly electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms and the pyridine nitrogen. This electronic property dictates its reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution Reactions of Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems, particularly polyhalogenated ones. In the case of polyfluorinated pyridines, the fluorine atoms can act as leaving groups when attacked by nucleophiles. The regioselectivity of the substitution is governed by the electronic activation provided by the ring nitrogen and the other fluorine atoms.
Studies on pentafluoropyridine (B1199360) provide a strong model for the expected reactivity of this compound. In pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen) under mild conditions. rsc.org Attack at the C-2 and C-6 positions (ortho to the nitrogen) requires harsher reaction conditions. rsc.org For this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be expected to occur at the C-6 position (ortho) or the C-4 position (para). However, since the hydrazine group itself can be displaced, strong nucleophiles may lead to the substitution of the entire hydrazinyl group at the C-2 position.
The reaction of 2-chloropyridines with hydrazine hydrate (B1144303) to form 2-hydrazinylpyridines is a well-established SNAr reaction, demonstrating the susceptibility of the C-2 position to nucleophilic attack. lookchem.comacs.org The reactivity of the fluorine atoms in this compound allows for the sequential and controlled introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to modify the pyridine core.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Pentafluoropyridine
This table summarizes the site-selective reactions of pentafluoropyridine with hydroxybenzaldehydes, which serves as an analogous model for predicting the reactivity of the fluorinated ring in this compound.
| Reactant | Nucleophile | Molar Ratio (PFP:Nuc) | Conditions | Position(s) Substituted | Product | Yield | Ref. |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 1:1 | K₂CO₃, DMF, 60°C | C-4 | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 96% | rsc.org |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 1:2 | K₂CO₃, DMF, Reflux | C-2, C-4 | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | 92% | rsc.org |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 1:3 | K₂CO₃, DMF, Reflux | C-2, C-4, C-6 | 3,3',3''-((3,5-Difluoropyridine-2,4,6-triyl)tris(oxy))tribenzaldehyde | 65% | rsc.org |
Electrophilic Substitution Patterns of the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are characteristic of electron-rich aromatic systems. byjus.com The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com
The presence of three highly electronegative fluorine atoms on the pyridine ring of this compound exacerbates this deactivation. These fluorine atoms act as strong electron-withdrawing groups, further reducing the electron density of the ring system and making it extremely resistant to attack by electrophiles. Computational studies on the nitration of pyridine show that the reaction has a high activation energy, and this is significantly increased when the pyridine nitrogen is protonated under the strongly acidic conditions typically required for EAS. rsc.orgresearchgate.net
To induce electrophilic substitution on such a deactivated ring, highly reactive electrophiles and harsh conditions would be necessary. Alternatively, the reactivity can be enhanced by introducing a strong electron-donating group onto the ring or by forming the pyridine-N-oxide. youtube.com The N-oxide is more susceptible to electrophilic attack, typically at the C-4 position, after which the N-oxide can be reduced back to the pyridine. youtube.com For this compound, however, standard EAS reactions are considered highly unfavorable.
Ring-Opening and Rearrangement Processes under Specific Conditions
While the direct ring-opening of the highly stable trifluoropyridine core of this compound is not commonly observed, the molecule can undergo rearrangement reactions, particularly through transformations involving the hydrazine side chain. One notable example is the Boulton-Katritzky rearrangement, a mononuclear heterocyclic rearrangement that serves as a powerful tool for synthesizing various nitrogen-containing five-membered heterocycles. beilstein-journals.orgnih.gov
This type of rearrangement typically involves the formation of a hydrazone from the parent hydrazine, which then undergoes a base- or acid-promoted recyclization. beilstein-journals.orgnih.gov For instance, a derivative of this compound could first react with a suitable carbonyl compound to form a hydrazone. This intermediate, under specific conditions (e.g., base promotion), can undergo intramolecular cyclization involving the pyridine nitrogen and subsequent rearrangement to form a new heterocyclic system, such as a nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine. organic-chemistry.orgrsc.org The reaction proceeds through a tandem sequence, often initiated by a nucleophilic aromatic substitution (SNAr) at the pyridine ring, followed by the rearrangement cascade. organic-chemistry.org This process is valued for its efficiency and atom economy in constructing complex heterocyclic frameworks. organic-chemistry.org
Cyclization Reactions for Fused Heterocyclic Systems
This compound is a key precursor for synthesizing a variety of fused heterocyclic systems due to the nucleophilic nature of the hydrazine group, which readily participates in cyclocondensation reactions.
The synthesis of pyrazoles represents a fundamental application of hydrazine derivatives. The most direct and widely used method is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govmdpi.com In this reaction, this compound acts as a bidentate nucleophile that reacts with the two electrophilic carbonyl carbons of a 1,3-diketone, α,β-unsaturated ketone, or acetylenic ketone. nih.govmdpi.com
The reaction with a 1,3-diketone, such as acetylacetone, typically proceeds by heating in a suitable solvent like ethanol. The process involves an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole (B372694) ring. The fluorine atoms on the pyridine ring can influence the reactivity of the hydrazine and the properties of the resulting pyrazole derivative. nih.govolemiss.edu The general scheme for this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on the 1,3-dicarbonyl partner. beilstein-journals.orgnih.govnih.gov
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Conditions | Product |
|---|---|---|---|
| This compound | Acetylacetone | Ethanol, Reflux | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5,6-trifluoropyridine |
| This compound | Ethyl Acetoacetate | Acetic Acid, Heat | 1-(3,5,6-Trifluoro-2-pyridyl)-5-methyl-1H-pyrazol-3(2H)-one |
| This compound | Dibenzoylmethane | Ethanol, Reflux | 3,5,6-Trifluoro-2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine |
The hydrazine moiety is also a critical functional group for the construction of five-membered heterocycles containing three heteroatoms, such as triazoles and oxadiazoles. frontiersin.org
Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound often requires a two-step approach. First, the hydrazine is converted into a precursor like a thiosemicarbazide (B42300) or an acylhydrazide. For example, reaction with an isothiocyanate yields a thiosemicarbazide, which can be cyclized in the presence of a base to form a triazole-thiol. nih.govscispace.com Alternatively, reacting the hydrazine with a carboxylic acid or its derivative produces an acylhydrazide. This intermediate can then be treated with another equivalent of hydrazine hydrate to close the ring, forming a 4-amino-1,2,4-triazole (B31798) derivative. scispace.comchemistryjournal.net Another pathway involves the reaction of an acylhydrazide with carbon disulfide in a basic medium, which can lead to an oxadiazole that is subsequently converted to a triazole with hydrazine. chemistryjournal.netmdpi.comacs.org
Oxadiazole Synthesis: For the synthesis of 1,3,4-oxadiazoles, this compound is typically first acylated to form the corresponding N'-(3,5,6-trifluoro-2-pyridyl)acylhydrazide. This intermediate then undergoes dehydrative cyclization. Common cyclizing agents include phosphorus oxychloride, thionyl chloride, or simply heating with a strong acid. nih.gov For instance, reacting the acylhydrazide with formic acid would yield an N-formyl intermediate, which upon heating with a dehydrating agent like phosphorous pentoxide, cyclizes to the corresponding 1,3,4-oxadiazole. nih.gov
| Heterocycle | Intermediate | Key Reagents for Cyclization | Product Type |
|---|---|---|---|
| 1,2,4-Triazole | N'-(3,5,6-Trifluoro-2-pyridyl)thiosemicarbazide | NaOH, Heat | 5-Substituted-4-(3,5,6-trifluoro-2-pyridyl)-4H-1,2,4-triazole-3-thiol |
| 1,2,4-Triazole | N'-(3,5,6-Trifluoro-2-pyridyl)acylhydrazide | Hydrazine Hydrate | 4-Amino-5-substituted-3-(3,5,6-trifluoro-2-pyridyl)-4H-1,2,4-triazole |
| 1,3,4-Oxadiazole | N'-(3,5,6-Trifluoro-2-pyridyl)acylhydrazide | POCl₃ or P₂O₅, Heat | 2-Substituted-5-(3,5,6-trifluoro-2-pyridyl)-1,3,4-oxadiazole |
Beyond pyrazoles and triazoles, the reactivity of this compound allows for the synthesis of various other fused heterocyclic systems where the pyridine ring is annulated with another heterocyclic ring. A prominent example is the formation of nih.govorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines.
This class of compounds can be synthesized directly from 2-hydrazinopyridines. For instance, a Chinese patent describes the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with various benzoic acids under ultrasonic irradiation to yield 3-aryl- nih.govorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine derivatives. google.com This suggests a similar pathway is accessible for this compound. The reaction involves the condensation of the hydrazine with a carboxylic acid followed by an intramolecular cyclization onto the pyridine nitrogen atom, leading to the fused bicyclic system. google.com Other methods include the reaction of 2-hydrazinopyridine (B147025) with reagents like isothiocyanates, which undergoes an electrochemically induced desulfurative cyclization to afford 3-amino- nih.govorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines. organic-chemistry.org The presence of fluorine atoms on the pyridine ring significantly influences the electronic properties of the system and can impact the conditions required for these cyclization reactions. nih.gov
Derivatization Strategies and Modular Synthesis of Advanced Molecular Architectures
Design and Synthesis of Functionalized Hydrazone Derivatives of (3,5,6-Trifluoro-2-pyridyl)hydrazine
The primary and most direct derivatization of this compound involves the formation of hydrazones. This is achieved through a condensation reaction between the hydrazine (B178648) moiety and a wide array of carbonyl compounds, specifically aldehydes and ketones. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-N linkage of a hydrazone.
The presence of the electron-withdrawing trifluoropyridyl group modulates the nucleophilicity of the hydrazine, influencing reaction kinetics. The resulting (3,5,6-Trifluoro-2-pyridyl)hydrazones are stabilized by the delocalization of electrons across the pyridine (B92270) ring and the imine bond. This modular approach allows for the introduction of a vast diversity of substituents (R¹ and R²) into the final molecule, depending on the choice of the starting carbonyl compound. This versatility is fundamental to generating libraries of compounds with varied steric and electronic properties. Recent research has highlighted that trifluoromethyl hydrazone derivatives can be designed as control agents for plant viruses and bacterial diseases. nih.gov
Table 4.1.1: Examples of Functionalized Hydrazone Derivatives from this compound
| Carbonyl Compound | R¹ | R² | Resulting Hydrazone Structure | IUPAC Name |
|---|---|---|---|---|
| Benzaldehyde | C₆H₅ | H | ![]() | (E)-1-(Benzylidene)-2-(3,5,6-trifluoro-2-pyridyl)hydrazine |
| Acetophenone | C₆H₅ | CH₃ | ![]() | (E)-1-(1-Phenylethylidene)-2-(3,5,6-trifluoro-2-pyridyl)hydrazine |
| Cyclohexanone | -(CH₂)₅- | ![]() | 1-(Cyclohexylidene)-2-(3,5,6-trifluoro-2-pyridyl)hydrazine | |
| 4-Pyridinecarboxaldehyde | 4-pyridyl | H | ![]() | (E)-1-(Pyridin-4-ylmethylene)-2-(3,5,6-trifluoro-2-pyridyl)hydrazine |
Incorporation into Complex Polycyclic Frameworks
The this compound moiety is an excellent building block for the synthesis of complex polycyclic and heterocyclic frameworks. The hydrazone derivatives discussed previously are often stable intermediates that can undergo subsequent cyclization reactions to yield more elaborate structures. These transformations are key to accessing novel scaffolds with defined three-dimensional arrangements.
Several synthetic routes can be employed:
Intramolecular Cyclization: Functional groups appended to the hydrazone via the initial carbonyl compound can react with the N-H or C-H bonds of the hydrazone or the pyridyl ring. For instance, Thorpe-Ziegler cyclization of hydrazones derived from ketones bearing a nitrile group can lead to the formation of fused aminothieno[2,3-b]pyridine systems. researchgate.net
Multicomponent Reactions: this compound can participate in one-pot multicomponent reactions with other reactants to construct complex heterocycles. For example, reaction with β-dicarbonyl compounds can lead to the formation of fluorinated pyrazoles. sci-hub.se
Cycloaddition Reactions: The C=N bond of the hydrazone derivatives can act as a dienophile or dipolarophile in cycloaddition reactions, providing access to various five- and six-membered heterocyclic rings.
Fused Heterocycle Synthesis: A common strategy involves the reaction with 1,2-dicarbonyl compounds or their equivalents, which, after initial hydrazone formation, can cyclize to form fused pyridazine (B1198779) or triazine rings. This approach is instrumental in creating structures like 1,2,4-triazolo[4,3-a]pyridines and related systems. google.comnih.gov The synthesis of such fused systems is a cornerstone of developing novel molecular architectures.
Table 4.2.1: Potential Polycyclic Frameworks from this compound Derivatives
| Reaction Type | Key Reagents | Resulting Polycyclic System | General Structure |
|---|---|---|---|
| Condensation/Cyclization | β-ketoesters | Pyrazolones | ![]() |
| Intramolecular Electrophilic Cyclization | Hydrazones from ortho-formyl-aryl ketones | Pyridazino-fused systems | ![]() |
| Multicomponent Reaction | Trifluoroacetic anhydride, Methanesulfonic acid | Triazolo[4,3-a]pyrazine | ![]() |
Development of Pyridyl Hydrazine-Based Ligands for Coordination Chemistry
The field of coordination chemistry leverages molecules called ligands, which donate electrons to a central metal atom to form a coordination complex. This compound and its hydrazone derivatives are excellent candidates for ligand development due to the presence of multiple nitrogen donor atoms. nih.gov
The pyridine nitrogen atom and the two nitrogen atoms of the hydrazine group can all participate in coordination. Hydrazone derivatives offer additional coordination sites through the imine nitrogen and potentially other donor atoms within the substituent derived from the carbonyl compound. This allows these molecules to act as multidentate ligands, binding to a metal ion at multiple points simultaneously. This phenomenon, known as the chelate effect, results in the formation of highly stable metal complexes. researchgate.net
The coordination behavior can be tuned:
Denticity: The ligand can be designed to be bidentate (two donor sites), tridentate (three donor sites), or even higher, by choosing appropriate starting materials. Tridentate coordination is often observed via the pyridine nitrogen, the imine nitrogen, and a nitrogen from the hydrazine moiety. mdpi.com
Electronic Effects: The three fluorine atoms on the pyridine ring are strongly electron-withdrawing. This reduces the electron density on the pyridine nitrogen, affecting its donor strength. This modification can influence the stability, redox potential, and catalytic activity of the resulting metal complexes. rsc.org
Metal Ion Selectivity: The specific geometry and nature of the donor atoms can impart selectivity for certain metal ions (e.g., Fe, Co, Ni, Cu, Zn), enabling the design of complexes for specific applications. nih.govias.ac.in
Table 4.3.1: Potential Coordination Modes of this compound-Based Ligands
| Ligand Type | Potential Donor Atoms | Coordination Mode | Example Metal Ions | Potential Geometry |
|---|---|---|---|---|
| This compound | Pyridine-N, Hydrazine-N | N,N'-Bidentate | Cu(II), Ni(II) | Square Planar, Octahedral |
| (Trifluoropyridyl)hydrazone of Salicylaldehyde | Pyridine-N, Imine-N, Phenolic-O | N,N',O-Tridentate | Fe(III), Co(II) | Octahedral |
| (Trifluoropyridyl)hydrazone of 2-Acetylpyridine | Pyridine-N, Imine-N, Acetylpyridine-N | N,N',N''-Tridentate | Mn(II), Zn(II) | Octahedral, Tetrahedral |
Scaffolding Strategies for Chemical Library Generation
In modern drug discovery and materials science, the synthesis of large, diverse collections of related molecules, known as chemical libraries, is a crucial strategy for identifying new lead compounds. The this compound core is an ideal scaffold for such combinatorial synthesis due to its modular derivatization potential.
The synthetic pathways described in sections 4.1 and 4.2 form the basis for library generation. The process can be envisioned as a multi-step diversification strategy:
Scaffold Selection: The core is this compound.
First Diversification Point (R¹/R²): A library of diverse aldehydes and ketones is reacted with the scaffold to produce a large library of intermediate hydrazones. This introduces the first set of variable substituents.
Second Diversification Point (Cyclization): The resulting hydrazone library can then be subjected to various cyclization conditions or reacted with a second library of building blocks to generate a final library of complex, polycyclic molecules. nih.govresearchgate.net
This approach allows for the rapid and efficient exploration of a vast chemical space around the core scaffold. By systematically varying the building blocks at each diversification point, chemists can generate thousands of unique compounds. These libraries can then be screened for desired properties, accelerating the discovery process for new materials or therapeutic agents.
Table 4.4.1: Combinatorial Library Design Using the this compound Scaffold
| Scaffold | Building Block Set 1 (Examples) | Intermediate Library | Building Block Set 2 (Examples) | Final Product Library |
|---|---|---|---|---|
| This compound | Aromatic Aldehydes | Diverse (Trifluoropyridyl)hydrazones | β-ketoesters | Fused Pyrazolones |
| Heterocyclic Ketones | Ethyl cyanoacetate | Fused Pyridinones | ||
| Aliphatic Aldehydes | Malononitrile Dimers | Fused Aminopyridines |
Advanced Spectroscopic and Structural Elucidation of 3,5,6 Trifluoro 2 Pyridyl Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (3,5,6-Trifluoro-2-pyridyl)hydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, provides a complete picture of the molecular framework and the specific environment of the fluorine atoms.
¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Fluorine Environment Analysisnih.govfluorine1.ru
The analysis of one-dimensional NMR spectra is the first step in confirming the identity and purity of this compound. Each spectrum offers specific insights into the different nuclei present in the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the hydrazine (B178648) protons (NH and NH₂) and the lone aromatic proton at the C-4 position. The hydrazine protons typically appear as broad signals due to quadrupole effects and chemical exchange. The single aromatic proton would likely appear as a multiplet due to coupling with the adjacent fluorine atoms at positions 3 and 5.
¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine (B92270) ring. The carbons bonded to fluorine (C-3, C-5, C-6) and the carbon bonded to the hydrazine group (C-2) will exhibit characteristic chemical shifts and C-F coupling constants. The C-4 carbon, bonded to the single aromatic proton, will also be identifiable. The chemical shifts are significantly influenced by the high electronegativity of the fluorine substituents. fluorine1.ru
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. doi.org It is expected to show three distinct signals for the fluorine atoms at the C-3, C-5, and C-6 positions, as they are in chemically non-equivalent environments. The chemical shifts and, crucially, the coupling constants between the fluorine atoms (JF-F) and between fluorine and the C-4 proton (JH-F) provide definitive information about their relative positions on the pyridine ring. lboro.ac.uk Long-range couplings are common in ¹⁹F NMR and help to piece together the substitution pattern.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | ~7.0 - 8.0 | ddd (doublet of doublet of doublets) due to coupling with F-3, F-5 | H-4 (aromatic) |
| ¹H | Broad | br s | -NH-NH₂ |
| ¹³C | ~150 - 160 | d (JC-F) | C-6 |
| ¹³C | ~145 - 155 | d (JC-F) | C-5 |
| ¹³C | ~140 - 150 | d (JC-F) | C-3 |
| ¹³C | ~135 - 145 | s | C-2 |
| ¹³C | ~110 - 120 | d (JC-H) | C-4 |
| ¹⁹F | Variable | m (multiplet) | F-3, F-5, F-6 |
Note: The predicted values are based on typical ranges for fluorinated pyridines and hydrazine-substituted aromatics. Actual experimental values may vary based on solvent and other conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of atoms within the molecule. scribd.comnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. sdsu.eduyoutube.com In this compound, a standard ¹H-¹H COSY would not show correlations in the aromatic region, as there is only one proton. However, it could potentially show correlations involving the hydrazine protons if their exchange rate is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates protons with the carbons to which they are directly attached. columbia.edu For the target molecule, the HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the H-4 proton to the ¹³C signal of the C-4 carbon, providing a definitive starting point for assignment. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comcolumbia.edu This is crucial for mapping out the complete carbon skeleton. For this compound, one would expect to see correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6. Additionally, correlations from the NH proton of the hydrazine group to the C-2 and C-3 carbons would firmly establish the point of attachment of the hydrazine substituent.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the various functional groups within this compound based on the absorption of infrared radiation at specific wavenumbers. The spectrum is expected to be characterized by several key absorption bands.
N-H Stretching: The hydrazine moiety (-NHNH₂) will give rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C-H Stretching: A weak band corresponding to the aromatic C-H stretch of the H-4 proton is expected above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹. The presence of multiple C-F bonds will likely result in a complex and intense pattern in this area.
Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3200 - 3400 | Medium | N-H stretching (hydrazine) |
| ~3050 | Weak | Aromatic C-H stretching |
| 1400 - 1600 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1200 - 1300 | Strong | C-F stretching |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of light, Raman measures the inelastic scattering of light. nih.gov Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, whereas they may be weak in IR spectra. aps.org For this compound, Raman spectroscopy would be particularly useful for observing the symmetric "ring breathing" mode of the substituted pyridine ring, which typically appears as a strong, sharp band around 1000 cm⁻¹. aps.org The C-F and C-N symmetric stretching vibrations would also be readily observed.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. sapub.org
For this compound (C₅H₄F₃N₃), the exact molecular weight is approximately 167.036 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 167.
The fragmentation of the molecular ion would provide further structural confirmation. Likely fragmentation pathways could include:
Loss of a nitrogen molecule (N₂): A common fragmentation for hydrazine derivatives, leading to a fragment ion at m/z 139.
Loss of the amino group (NH₂): Cleavage of the N-N bond could result in a fragment at m/z 151.
Loss of hydrogen fluoride (B91410) (HF): The elimination of HF from the molecular ion could produce a fragment at m/z 147.
Ring Cleavage: At higher energies, the trifluoropyridine ring itself could fragment, leading to smaller charged species.
Analysis using high-resolution mass spectrometry (HRMS) would allow for the determination of the precise elemental composition of the molecular ion and its fragments, confirming the molecular formula C₅H₄F₃N₃.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical technique for the unambiguous identification of a synthesized compound by providing its elemental composition. For a compound like this compound (C₅H₄F₃N₃), HRMS would measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This allows for the calculation of a precise molecular weight, which can be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms (Carbon, Hydrogen, Fluorine, and Nitrogen). This comparison helps to confirm that the synthesized molecule has the correct elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a this compound sample by separating it from any starting materials, byproducts, or impurities. The mass spectrometer then provides the molecular weight of the eluted compounds, confirming the identity of the main product peak and helping to identify the structures of any contaminants.
Furthermore, LC-MS is a powerful tool for reaction monitoring. By taking small aliquots from a reaction mixture over time, chemists can track the consumption of reactants (e.g., a tetrafluoropyridine precursor) and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. For instance, in the synthesis of related compounds like 3,5,6-trichloro-2-pyridinol, LC-MS methods have been developed to quantify the compound and its precursors in various matrices.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If single crystals of this compound or one of its derivatives (e.g., a hydrazone) could be grown, this technique would provide a wealth of structural information.
The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity of the atoms and reveal the conformation of the hydrazine group relative to the trifluoropyridyl ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., between the hydrazine N-H groups and the pyridine nitrogen) and π-π stacking, which govern the material's solid-state properties. Studies on other pyridyl-hydrazine derivatives have successfully used this method to confirm molecular structures and analyze supramolecular assemblies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.
The π → π* transitions typically occur at shorter wavelengths (higher energy) and are associated with the aromatic π-system of the pyridine ring. The n → π* transitions, which involve non-bonding electrons (such as the lone pairs on the nitrogen atoms), are generally weaker and occur at longer wavelengths (lower energy). The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic ring. Analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule. For example, studies on other substituted pyridines have correlated the positions of absorption maxima with the electronic effects of the substituents.
Computational Chemistry and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focused solely on the chemical compound this compound are not available in the public domain.
Computational Chemistry and Theoretical Investigations of 3,5,6 Trifluoro 2 Pyridyl Hydrazine
Reactivity Descriptors and Interaction Analysis:Specific reactivity descriptors and interaction analyses for (3,5,6-Trifluoro-2-pyridyl)hydrazine have not been reported in the searched scientific literature.
While computational studies exist for other fluorinated pyridine (B92270) derivatives and compounds containing hydrazine (B178648), the strict requirement to focus exclusively on this compound prevents the inclusion of data from related but structurally different molecules. Without source material detailing these specific theoretical investigations, the generation of a scientifically accurate and detailed article as per the requested outline is not feasible.
Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the specific computational chemistry and theoretical investigations of This compound corresponding to the requested outline.
The specified analyses, including Molecular Electrostatic Potential (MEP) mapping, Fukui function analysis, Hirshfeld surface analysis, reaction mechanism studies, and conformational exploration, are highly specific and require dedicated computational research studies to have been performed and published for this particular compound.
Current search results and available data focus on broader categories of related compounds, such as other hydrazine derivatives, triazines, or different fluorinated pyridines. However, no specific studies containing the requested theoretical and computational data for this compound could be identified. Therefore, generating a scientifically accurate and thorough article that strictly adheres to the provided outline is not feasible without the foundational research data.
Applications in Advanced Organic Synthesis and Chemical Research
Strategic Building Block in the Synthesis of Fluorinated Heterocyclic Compounds
The primary application of (3,5,6-Trifluoro-2-pyridyl)hydrazine is as a strategic building block for constructing more complex fluorinated heterocyclic compounds. The hydrazine (B178648) group is a key functional handle that enables cyclization reactions to form fused ring systems, particularly fused triazoles. The compound serves as a synthon that introduces the trifluoropyridyl moiety into a larger molecular framework.
A common synthetic route involves the reaction of a 2-hydrazinopyridine (B147025) with a suitable electrophilic partner, followed by cyclization to yield a nih.govorganic-chemistry.orgsynquestlabs.comtriazolo[4,3-a]pyridine core. This fused bicyclic system is a prominent scaffold in medicinal chemistry and drug discovery. nih.gov While specific reactions for this compound are not widely published, its reactivity can be inferred from analogous, well-documented compounds such as 2-hydrazino-3-chloro-5-trifluoromethylpyridine. This related compound undergoes condensation and cyclization with various carboxylic acids or their derivatives to form a range of substituted triazolopyridines. google.com
The general reaction scheme involves the initial formation of a hydrazone or acylhydrazide intermediate, which then undergoes an intramolecular cyclization, often promoted by heat or a dehydrating agent like phosphorus oxychloride, to afford the final fused heterocycle. google.com The presence of the three fluorine atoms on the pyridine (B92270) ring of this compound makes it a valuable building block for creating compounds with enhanced metabolic stability, lipophilicity, and binding affinity—properties often sought in bioactive molecules.
The table below illustrates representative transformations of analogous hydrazinopyridines, highlighting the role of the hydrazine moiety in forming fused heterocyclic systems.
| Starting Hydrazinopyridine | Reagent | Resulting Heterocyclic Core |
| 2-Hydrazino-3-chloro-5-trifluoromethylpyridine | 4-Fluorobenzoic Acid | 3-(4-fluorophenyl)-8-chloro-6-(trifluoromethyl) nih.govorganic-chemistry.orgsynquestlabs.comtriazolo[4,3-a]pyridine google.com |
| 2-Hydrazino-3-chloro-5-trifluoromethylpyridine | 4-Methoxybenzoic Acid | 3-(4-methoxyphenyl)-8-chloro-6-(trifluoromethyl) nih.govorganic-chemistry.orgsynquestlabs.comtriazolo[4,3-a]pyridine google.com |
| 2-Hydrazinopyridine (General) | Enaminonitriles | 1,2,4-Triazolo[1,5-a]pyridine nih.gov |
| 2-Hydrazinopyridine (General) | Carbon Disulfide | nih.govorganic-chemistry.orgsynquestlabs.comTriazolo[4,3-a]pyridine-3(2H)-thione researchgate.net |
Precursor for Specialty Chemical Intermediates
Building upon its role in synthesis, this compound functions as a precursor to specialty chemical intermediates, particularly for the agrochemical and pharmaceutical industries. researchgate.netagropages.com Fluorinated pyridine derivatives are critical components in numerous commercial products, where they impart desired biological activity and physicochemical properties. nih.govresearchgate.net
The heterocyclic compounds synthesized from this compound, such as the triazolopyridines discussed previously, are themselves valuable intermediates. These molecules can be further functionalized to produce a library of final compounds for biological screening. For example, the triazolopyridine core is found in molecules designed as inhibitors for various enzymes and as potential therapeutic agents. nih.gov
The incorporation of a trifluorinated pyridine ring is a known strategy to enhance the efficacy of pesticides and herbicides. nih.gov Compounds derived from fluorinated pyridyl precursors often exhibit improved performance due to factors like increased membrane permeability and resistance to metabolic degradation. A patent for derivatives of 3-chloro-2-hydrazinopyridine (B1363166) demonstrates their use as precursors for compounds with significant fungicidal activity against agricultural pathogens like tomato bacterial spot and cucumber Fusarium wilt. google.com By analogy, intermediates derived from this compound are explored for similar applications in the development of new-generation agrochemicals. ccspublishing.org.cn
Contribution to Methodological Advancements in Organofluorine Chemistry
The use of this compound contributes to the broader field of organofluorine chemistry primarily through its application as a complex building block. The development of synthetic chemistry relies on the availability of diverse and functionalized starting materials to construct novel molecules. Polyfluorinated aromatic compounds like this one expand the toolbox available to chemists, enabling the synthesis of previously inaccessible structures.
While the compound itself may not be part of a new, named reaction, its strategic use in multi-step syntheses facilitates the exploration of structure-activity relationships (SAR) in medicinal and agrochemical research. By providing a reliable method to introduce a trifluoropyridyl group, it allows researchers to systematically study how heavy fluorination on this specific ring system affects biological activity.
Furthermore, the electron-deficient nature of the pyridine ring, caused by the three strongly electronegative fluorine atoms, influences the reactivity of the molecule. This can alter the course of synthetic pathways, for instance by making the ring susceptible to nucleophilic aromatic substitution (SNAr) at specific positions, thereby offering routes to further derivatization that would not be possible with a non-fluorinated pyridine ring. The study of these reactions adds to the fundamental understanding of how fluorine substitution modulates chemical reactivity, a core interest in organofluorine chemistry.
Design and Synthesis of Organometallic Precursors
The nitrogen atoms in both the pyridine ring and the hydrazine group of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal centers. This capability allows for its use in the design and synthesis of novel organometallic precursors. As a bidentate ligand, it can chelate to a metal ion, forming a stable five-membered ring structure.
The coordination chemistry of pyridines and their derivatives is vast, with many such complexes used as catalysts or functional materials. ossila.com The electronic properties of the resulting metal complex are significantly influenced by the substituents on the ligand. The three electron-withdrawing fluorine atoms in this compound would decrease the electron density on the coordinating nitrogen atoms. This modulation can tune the catalytic activity of the metal center, potentially leading to catalysts with unique selectivity or reactivity. For instance, related fluorinated pyridone compounds are used as ligands in transition metal-catalyzed C-H activation reactions, where the fluorine substituents are key to tuning the metal's binding affinity and improving reaction selectivity. ossila.com
Although specific organometallic complexes of this compound are not yet prominent in the literature, its structural features make it a promising candidate for creating precursors for new catalysts or functional materials with tailored electronic properties.
Emerging Research Avenues and Future Perspectives in 3,5,6 Trifluoro 2 Pyridyl Hydrazine Chemistry
Development of Novel Catalytic Systems for Chemical Transformations
The development of innovative catalytic systems is a cornerstone of modern chemical synthesis. (3,5,6-Trifluoro-2-pyridyl)hydrazine presents several opportunities for the design of novel catalysts and participation in catalytic reactions.
One promising area of exploration is its use as a ligand in transition metal catalysis. The nitrogen atoms of both the pyridine (B92270) ring and the hydrazine (B178648) group can act as coordination sites for metal centers. The electronic properties of the trifluorinated pyridine ring would significantly influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, ligands play a crucial role in the efficiency of the catalytic cycle. The use of this compound or its derivatives as ligands could lead to catalysts with novel reactivity patterns.
Furthermore, this compound can serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in catalysis. The hydrazine moiety can be elaborated into a heterocyclic ring, which upon N-alkylation and deprotonation would yield an NHC with a trifluoropyridyl substituent. Such NHCs would possess unique electronic and steric properties, potentially leading to highly active and selective catalysts for a variety of transformations, including metathesis and C-H activation.
Another avenue of research lies in the area of organocatalysis. The hydrazine moiety can participate in the formation of hydrazones, which are versatile intermediates in organocatalytic reactions, such as asymmetric Michael additions and aldol (B89426) reactions. The trifluoropyridyl group would modulate the acidity and reactivity of the N-H protons and influence the stereochemical outcome of these reactions.
Finally, this compound can be explored as a substrate in catalytic transfer hydrogenation reactions. Hydrazine and its derivatives are known to be effective hydrogen donors in the presence of a suitable catalyst. The trifluoropyridyl group could impact the efficiency and selectivity of such reductions for various functional groups.
| Potential Catalytic Application | Role of this compound | Expected Outcome |
| Transition Metal Catalysis | Ligand for metal centers (e.g., Pd, Ru, Rh) | Novel catalyst activity and selectivity |
| N-Heterocyclic Carbene (NHC) Catalysis | Precursor for NHC ligands | Catalysts with unique electronic and steric properties |
| Organocatalysis | Precursor for hydrazone-based catalysts | Modulation of reactivity and stereoselectivity |
| Transfer Hydrogenation | Hydrogen donor | Efficient and selective reduction of functional groups |
Exploration of Asymmetric Synthesis Routes
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The exploration of asymmetric synthesis routes involving this compound is a fertile ground for future research.
A key strategy would be the development of methods for the asymmetric synthesis of chiral hydrazine derivatives. One such approach is the palladium-catalyzed asymmetric hydrogenation of hydrazones derived from this compound. nih.gov By reacting the hydrazine with a prochiral ketone or aldehyde to form the corresponding hydrazone, subsequent hydrogenation using a chiral palladium catalyst could yield chiral hydrazines with high enantioselectivity. nih.gov This methodology has been successfully applied to other fluorinated hydrazones and could likely be adapted for this specific compound. nih.gov
Furthermore, the chiral hydrazines obtained could be used as chiral auxiliaries or ligands in other asymmetric transformations. The trifluoropyridyl group could impart specific steric and electronic features to these chiral molecules, influencing the stereochemical control in reactions such as asymmetric alkylations, additions to carbonyls, and cycloadditions.
Another promising direction is the use of this compound in organocatalyzed asymmetric reactions. As mentioned earlier, its derived hydrazones can act as key intermediates. Chiral Brønsted or Lewis acid catalysts could be employed to control the stereochemical outcome of reactions involving these hydrazones, leading to the enantioselective synthesis of a variety of complex molecules.
| Asymmetric Synthesis Approach | Description | Potential Outcome |
| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation of hydrazones derived from the target compound and prochiral carbonyls. nih.gov | Enantiomerically enriched chiral hydrazines. nih.gov |
| Chiral Auxiliaries/Ligands | Use of the resulting chiral hydrazines to control stereochemistry in other reactions. | High stereocontrol in various asymmetric transformations. |
| Asymmetric Organocatalysis | Employment of chiral catalysts in reactions involving hydrazone intermediates. | Enantioselective synthesis of complex molecules. |
Integration into Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The highly fluorinated pyridine ring of this compound makes it an attractive building block for supramolecular assemblies and advanced materials.
The presence of multiple fluorine atoms can lead to specific intermolecular interactions, such as halogen bonding and π-π stacking, which can be exploited for the rational design of self-assembling systems. The hydrogen bonding capabilities of the hydrazine moiety further enhance its potential for creating well-defined supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal ions, this compound and its derivatives could form novel porous materials with potential applications in gas storage, separation, and catalysis.
In materials science, the incorporation of the trifluoropyridyl group into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The high reactivity of polyfluorinated pyridines towards nucleophilic aromatic substitution (SNAr) provides a versatile handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of novel fluoropolymers with tailored properties for applications in electronics, aerospace, and coatings.
The integration of this compound into liquid crystalline materials is another area of interest. The rigid, polarizable nature of the fluorinated aromatic ring could promote the formation of liquid crystalline phases, leading to new materials for display technologies and optical sensors.
| Application Area | Role of this compound | Potential Materials and Properties |
| Supramolecular Chemistry | Building block for self-assembly | Coordination polymers, MOFs with tailored porosity |
| Materials Science | Monomer for fluoropolymers | Polymers with high thermal stability and chemical resistance |
| Liquid Crystals | Mesogenic core | Novel liquid crystalline materials for optical applications |
High-Throughput Screening for New Chemical Transformations and Methodologies
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions, catalysts, and optimal reaction conditions. Applying HTS methodologies to the chemistry of this compound could significantly accelerate the exploration of its chemical space.
HTS can be employed to screen a large library of potential catalysts for reactions involving this compound. For instance, in the context of developing novel cross-coupling reactions, various combinations of metal precursors, ligands, bases, and solvents could be rapidly evaluated in a parallel format to identify optimal conditions for the N-arylation or N-alkylation of the hydrazine moiety.
Furthermore, HTS can be used to discover entirely new transformations of this compound. By subjecting this compound to a diverse set of reagents and reaction conditions in a high-throughput manner, novel reaction pathways and unexpected products could be identified. This approach has the potential to uncover new synthetic methodologies and expand the utility of this versatile building block.
The data generated from HTS experiments can also be used to build predictive models for reaction outcomes. By combining experimental data with computational modeling and machine learning algorithms, it may be possible to predict the reactivity of this compound in different chemical environments, guiding future synthetic efforts in a more efficient and targeted manner.
| HTS Application | Objective | Potential Impact |
| Catalyst Screening | Identify optimal catalysts for reactions involving the target compound. | Accelerated development of efficient catalytic systems. |
| Reaction Discovery | Uncover novel chemical transformations. | Expansion of the synthetic utility of the compound. |
| Predictive Modeling | Develop models to predict reactivity and reaction outcomes. | More efficient and targeted design of synthetic routes. |
Q & A
Q. What are the recommended methods for synthesizing (3,5,6-Trifluoro-2-pyridyl)hydrazine and verifying its purity?
Synthesis typically involves reacting trifluoropyridine derivatives with hydrazine hydrate under controlled conditions. For example, hydrazones are formed by refluxing hydrazine with aldehydes in ethanol (95%) for 1 hour, followed by purification via recrystallization . Purity can be confirmed using UV-Vis spectrophotometry (e.g., molar absorptivity measurements at 526–546 nm) and cross-validation with ion chromatography (IC), achieving relative standard deviations (RSD) ≤1% and correlation coefficients >0.995 .
Q. How can hydrazine concentrations be accurately determined in experimental samples?
Two validated methods include:
- Spectrophotometry : React hydrazine with potassium permanganate in acidic media and measure absorbance at 526 nm. Linear range: 15–125 µg/ml, with a detection limit of ~9.98×10⁻⁸ mol/dm³ .
- Kinetic Methods : Use the Victoria Blue 4-R + KBrO₃ + HCl system, which achieves rapid kinetic equilibrium (relative error: 0.5–2.4%, RSD: 1.81–8.00%) . Results should be cross-checked against IC for validation .
Advanced Research Questions
Q. What mechanistic insights exist for hydrazine-catalyzed reactions involving fluorinated pyridyl groups?
Computational studies (e.g., DFT at M05-2X/6-31G(d)) reveal that fluorinated hydrazines lower activation barriers in catalytic cycles. For example, in carbonyl–olefin metathesis, [2.2.2]-bicyclic hydrazine derivatives reduce cycloreversion barriers by 15–20 kcal/mol compared to [2.2.1] analogs, enhancing reactivity. Steric effects from trifluoromethyl groups also stabilize transition states via electron-withdrawing interactions .
Q. How does this compound perform in hydrogen production via catalytic decomposition?
Hydrazine derivatives decompose exothermically (peak temps: 223–272°C) to release H₂, with selectivity influenced by catalyst design. For instance, MgCo₂(C₂O₄)₃(N₂H₄)₅ yields MgCo₂O₄ with 63% weight loss, while NiCo₂O₄ systems show autocatalytic decomposition due to oxalate-hydrazine synergy. Selectivity for H₂ over NH₃ is optimized using Pt-based catalysts under inert atmospheres .
Q. What computational strategies optimize hydrazine-mediated reductions in complex systems like graphene oxide (GO)?
Hydrazine preferentially reduces epoxide groups on GO via nucleophilic attack, with interior epoxides reacting 30% faster than edge-bound ones. Thermal dehydroxylation complements this by targeting edge hydroxyl groups. Hybrid approaches (hydrazine + heat) achieve 85–90% deoxygenation, critical for tuning GO conductivity .
Q. What challenges arise in macrocycle synthesis using hydrazine derivatives, and how are they mitigated?
Competing side reactions (e.g., amidrazone vs. macrocycle formation) occur due to solvent polarity and hydrazine stoichiometry. Optimizing conditions (e.g., 3.1–4.3 equiv hydrazine hydrate in MeOH at reflux) improves macrocycle purity to 89–91%, though yields remain low (~31%). Aprotic solvents like DME reduce selectivity and should be avoided .
Methodological Tables
| Analytical Method | Linear Range | Detection Limit | RSD | Reference |
|---|---|---|---|---|
| Spectrophotometry (KMnO₄) | 15–125 µg/ml | 9.98×10⁻⁸ mol/dm³ | ≤1% | |
| Kinetic (Victoria Blue) | 9.36×10⁻⁷–4.37×10⁻⁵ M | 1.2×10⁻⁸ mol/dm³ | 1.81–8% | |
| Ion Chromatography (IC) | 5–200 µg/ml | 0.5 µg/ml | 0.8–1.5% |
| Synthetic Condition | Yield/Purity | Key Parameter | Reference |
|---|---|---|---|
| Hydrazine + Aldehyde Reflux | 85–90% purity | 1h reflux in 95% EtOH | |
| Macrocycle Optimization | 31% yield, 89% purity | 3.1–4.3 equiv N₂H₄·H₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Triazolo[4,3-a]pyrazine structure](https.../structure_triazolo.png)
